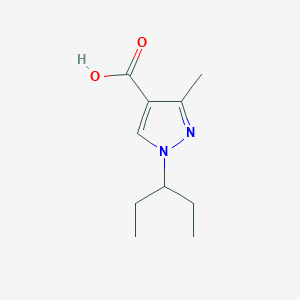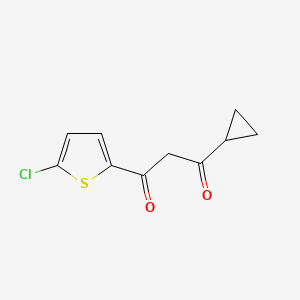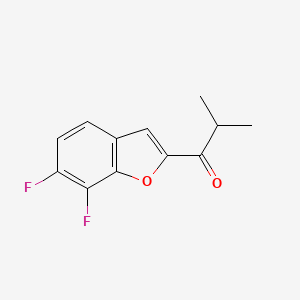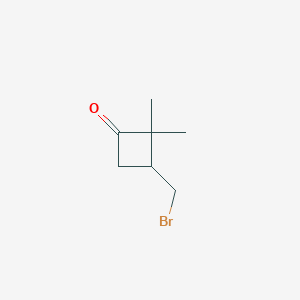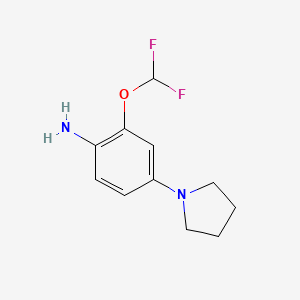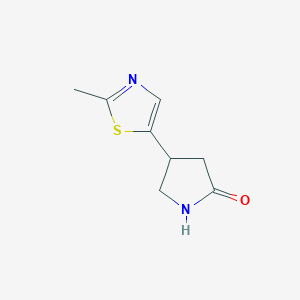
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a thiazole ring and a pyrrolidinone ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Pyrrolidinones, on the other hand, are commonly used in medicinal chemistry due to their versatile biological activities .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
化学反応の分析
Types of Reactions
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazoles.
科学的研究の応用
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential in drug development, particularly for its antitumor properties.
Industry: Used in the synthesis of dyes, fungicides, and biocides
作用機序
The mechanism of action of 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The pyrrolidinone ring can interact with proteins involved in inflammation, reducing inflammatory responses .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities but may differ in their potency and selectivity.
Pyrrolidinone Derivatives: Compounds like piracetam and oxiracetam are known for their cognitive-enhancing properties but differ in their specific molecular targets and effects.
Uniqueness
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one is unique due to its combined thiazole and pyrrolidinone rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C8H10N2OS |
|---|---|
分子量 |
182.25 g/mol |
IUPAC名 |
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-4-7(12-5)6-2-8(11)10-3-6/h4,6H,2-3H2,1H3,(H,10,11) |
InChIキー |
LUXYTGKCXSDGEC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)C2CC(=O)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



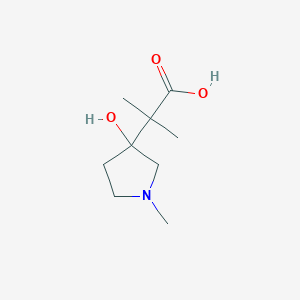
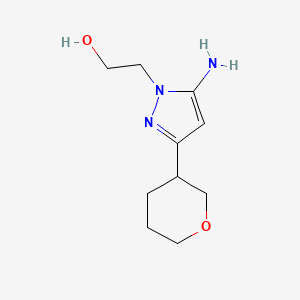
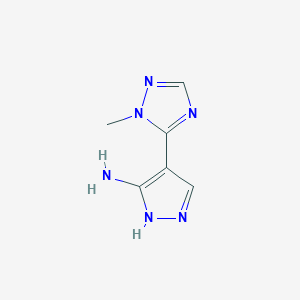

![1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)

